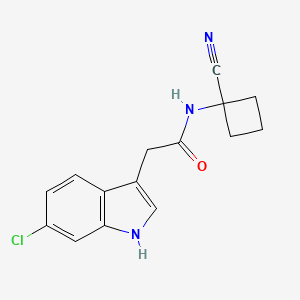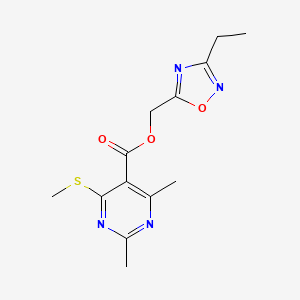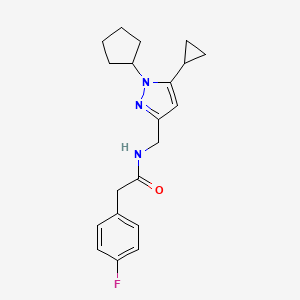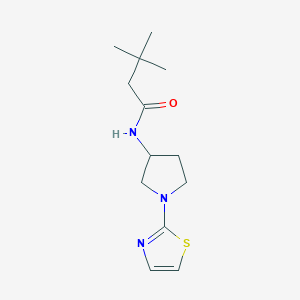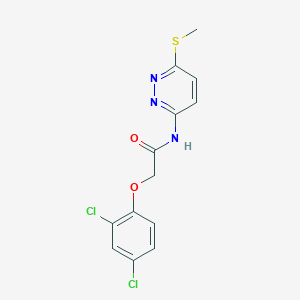
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C13H11Cl2N3O2S and its molecular weight is 344.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Safety Profiles : Hudkins et al. (2011) explored the optimization of pyridazin-3-one derivatives, focusing on their potential use in treating attentional and cognitive disorders. Their research highlighted the pharmacological, pharmaceutical, and safety profiles of these compounds (Hudkins et al., 2011).
Antimicrobial Agents : A study by Hossan et al. (2012) synthesized pyridines, pyrimidinones, and oxazinones derivatives as antimicrobial agents, exploring their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of microbial resistance (Hossan et al., 2012).
Chemical Synthesis and Characterization : The work of Mary et al. (2020) involved synthesizing benzothiazolinone acetamide analogs and studying their vibrational spectra and electronic properties. This research has implications for photochemical and thermochemical applications, including their use in dye-sensitized solar cells (Mary et al., 2020).
Chemical Oxidation Studies : Pailloux et al. (2007) described synthetic routes to pyridazin-2-yl derivatives and their chemical oxidation with various agents. This research provides insight into the reactivity and potential applications of these compounds in chemical synthesis (Pailloux et al., 2007).
Synthesis of Fused Azines : Ibrahim and Behbehani (2014) reported a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing their utility in creating fused azines. This study contributes to the field of organic synthesis and the development of new chemical entities (Ibrahim & Behbehani, 2014).
ACAT-1 Inhibition for Disease Treatment : Shibuya et al. (2018) identified a pyridin-3-yl acetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity and Molecular Docking : Mehvish and Kumar (2022) synthesized pyridazinone derivatives and evaluated their antioxidant activity and potential anticancer properties through molecular docking studies. This research is significant in the context of developing new therapeutic agents (Mehvish & Kumar, 2022).
Biological Activity of Heterocyclic Compounds : The study by Sayed et al. (2003) focused on the synthesis of pyridazinone derivatives and their potential as antimicrobial and antifungal agents, contributing to the search for new bioactive compounds (Sayed et al., 2003).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-21-13-5-4-11(17-18-13)16-12(19)7-20-10-3-2-8(14)6-9(10)15/h2-6H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCLSJSNSHVOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)
![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)

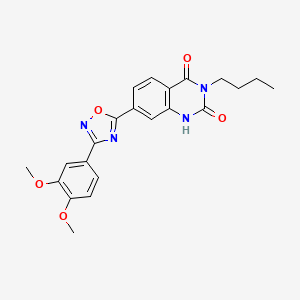
![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
